molecular formula C12H16N2O4 B175481 Methyl 5-(tert-butoxycarbonylamino)nicotinate CAS No. 168618-38-0

Methyl 5-(tert-butoxycarbonylamino)nicotinate

Cat. No. B175481
CAS RN: 168618-38-0
M. Wt: 252.27 g/mol
InChI Key: DWQMWYMMDOSOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound with the CAS Number: 168618-38-0 and a molecular weight of 252.27 . It is a white solid and is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The molecular formula of Methyl 5-(tert-butoxycarbonylamino)nicotinate is C12H16N2O4 . The Inchi Code is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) .


Physical And Chemical Properties Analysis

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a white solid with a molecular weight of 252.27 . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Methyl nicotinate, a related compound, has been synthesized through esterification of nicotinic acid, demonstrating the potential chemical pathways for derivatives like Methyl 5-(tert-butoxycarbonylamino)nicotinate (Erharuyi et al., 2015).
  • Potential Pharmaceutical Applications : The synthesis of various nicotinate analogs, including potential nicotinic receptor ligands, suggests applications in the development of novel drugs (Karimi & Långström, 2002).

Chemical and Physiological Interactions

  • Skin Penetration Studies : Research on methyl nicotinate, a similar compound, has explored its cutaneous penetration, which could inform the study of Methyl 5-(tert-butoxycarbonylamino)nicotinate's skin interactions (Issachar et al., 1998).
  • N-Methyltransferase in Plants : A study on Arabidopsis showed the presence of N-methylnicotinate, a related compound, indicating a pathway for detoxification in plants, which could be relevant for Methyl 5-(tert-butoxycarbonylamino)nicotinate (Li et al., 2017).

Chemical Synthesis and Modification

  • Advanced Synthesis Methods : The synthesis of various nicotinate esters and derivatives highlights advanced chemical methods that could apply to Methyl 5-(tert-butoxycarbonylamino)nicotinate (Lauffer & Mullican, 2002).
  • Esterase-like Activity : Research on human serum albumin's interaction with nicotinate esters, including tert-butyl nicotinate, provides insight into how Methyl 5-(tert-butoxycarbonylamino)nicotinate might interact with biological systems (Salvi et al., 1997).

Mechanism of Action

While the mechanism of action of Methyl 5-(tert-butoxycarbonylamino)nicotinate is not clear, it is thought that methyl nicotinate, a similar compound, promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Safety and Hazards

The safety information for Methyl 5-(tert-butoxycarbonylamino)nicotinate includes the GHS07 pictogram, a warning signal word, and hazard statements H303 and H320 . Precautionary statements include P305+351+338 .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQMWYMMDOSOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596733
Record name Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(tert-butoxycarbonylamino)nicotinate

CAS RN

168618-38-0
Record name Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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